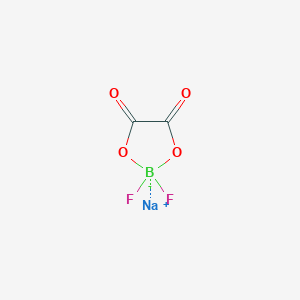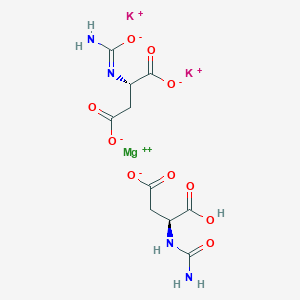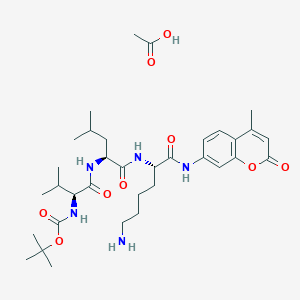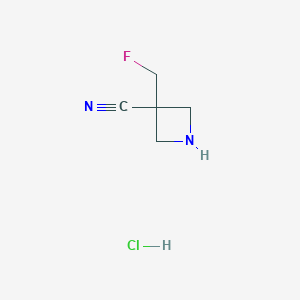![molecular formula C22H20Br2 B6291252 2',7'-Dibromospiro[adamantane-2,9'-fluorene] CAS No. 727730-32-7](/img/structure/B6291252.png)
2',7'-Dibromospiro[adamantane-2,9'-fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,7’-Dibromospiro[adamantane-2,9’-fluorene] is a chemical compound with the CAS number 727730-32-7 . It has a molecular weight of 444.21 .
Molecular Structure Analysis
The molecular formula of 2’,7’-Dibromospiro[adamantane-2,9’-fluorene] is C22H20Br2 . The InChI code is 1S/C22H20Br2/c23-16-1-3-18-19-4-2-17 (24)11-21 (19)22 (20 (18)10-16)14-6-12-5-13 (8-14)9-15 (22)7-12/h1-4,10-15H,5-9H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 444.2 g/mol . It has a XLogP3-AA value of 7.8, indicating its lipophilicity . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass is 443.99113 g/mol and the monoisotopic mass is 441.99318 g/mol . The topological polar surface area is 0 Ų . The compound has a heavy atom count of 24 .Aplicaciones Científicas De Investigación
Blue-Light-Emitting Devices
2',7'-Dibromospiro[adamantane-2,9'-fluorene] derivatives have been utilized in creating stable organic blue-light-emitting devices. A study by Tseng et al. (2005) developed a synthetic route for a dibrominated monomer, which was polymerized to form a fluorene-based homopolymer. This polymer exhibited stable blue emission in solid state and was used in light-emitting diode devices, demonstrating efficient blue emission and good thermal stability.
Electron Transport Material in Multilayer LED
The precursor route for 2,7-Poly(9-fluorenone), a unique electron-deficient conjugated polymer, has utilized 2,7-dibromospiro[adamantane-2,9'-fluorene] derivatives. Uckert et al. (1999) described the preparation of this polymer via a precursor polymer, highlighting its potential application as an electron transport material in multilayer LED structures (Uckert et al., 1999).
Functionalized Adamantanes in Medicinal Therapeutics
Jasys et al. (2000) explored the preparation of fluoroadamantane acids and amines, assessing their potential in medicinal therapeutics. This study showed how functionalized adamantanes, including those related to 2',7'-Dibromospiro[adamantane-2,9'-fluorene], could be used in designing effective therapeutics (Jasys et al., 2000).
Fluorene Copolymers in Blue Light Emitting Devices
Li et al. (2006) synthesized fluorene-adamantane copolymers to address the issues of color stability and low current efficiency in blue fluorene homo-polymer light-emitting diodes. By introducing adamantane units, they effectively reduced interactions between fluorene units, enhancing the blue emission and efficiency of these devices (Li et al., 2006).
Detection of Trace DNT Explosives
A novel fluorene-based conjugated polymer containing adamantane moieties was developed for the detection of trace 2,4-dinitrotoluene (DNT) vapor. Leng & Wu (2012) reported that this polymer showed higher fluorescence quenching sensitivity towards DNT in films, demonstrating its potential application in explosive detection (Leng & Wu, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2',7'-dibromospiro[adamantane-2,9'-fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Br2/c23-16-1-3-18-19-4-2-17(24)11-21(19)22(20(18)10-16)14-6-12-5-13(8-14)9-15(22)7-12/h1-4,10-15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYFBOKDJPIZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',7'-Dibromospiro[adamantane-2,9'-fluorene] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





2, min. 95%](/img/structure/B6291211.png)
2, min. 95%](/img/structure/B6291215.png)

![(11bR)-N,N-bis[(1R)-1-(4-Methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6291243.png)
![8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6291248.png)

![(R)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291268.png)
![(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291279.png)
![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291283.png)
![2,4-Difluoro-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 97%](/img/structure/B6291295.png)